molecular formula C19H24N2O2S B11687860 2-(Hexylsulfanyl)-4-(4-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile

2-(Hexylsulfanyl)-4-(4-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile

Cat. No.: B11687860
M. Wt: 344.5 g/mol
InChI Key: SNCJSBIXGCJWGL-UHFFFAOYSA-N
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Description

2-(Hexylsulfanyl)-4-(4-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a hexylsulfanyl group, a methoxyphenyl group, and a tetrahydropyridine ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hexylsulfanyl)-4-(4-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile typically involves multiple steps, including the formation of the tetrahydropyridine ring and the introduction of the hexylsulfanyl and methoxyphenyl groups. Common reagents used in the synthesis include hexylthiol, 4-methoxybenzaldehyde, and various catalysts to facilitate the reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(Hexylsulfanyl)-4-(4-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hexylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the tetrahydropyridine ring can be reduced to form alcohols.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds, depending on the specific reaction and conditions used.

Scientific Research Applications

2-(Hexylsulfanyl)-4-(4-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: It may have potential therapeutic applications due to its ability to interact with specific molecular targets.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Hexylsulfanyl)-4-(4-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hexylsulfanyl group and the methoxyphenyl group play crucial roles in binding to these targets, while the tetrahydropyridine ring provides structural stability. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hexylsulfanyl)-4-(4-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxamide
  • 2-(Hexylsulfanyl)-4-(4-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Uniqueness

Compared to similar compounds, 2-(Hexylsulfanyl)-4-(4-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is unique due to the presence of the carbonitrile group, which can participate in additional chemical reactions and provide distinct biological activities

Properties

Molecular Formula

C19H24N2O2S

Molecular Weight

344.5 g/mol

IUPAC Name

6-hexylsulfanyl-4-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile

InChI

InChI=1S/C19H24N2O2S/c1-3-4-5-6-11-24-19-17(13-20)16(12-18(22)21-19)14-7-9-15(23-2)10-8-14/h7-10,16H,3-6,11-12H2,1-2H3,(H,21,22)

InChI Key

SNCJSBIXGCJWGL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSC1=C(C(CC(=O)N1)C2=CC=C(C=C2)OC)C#N

Origin of Product

United States

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